molecular formula C18H12O3 B3032999 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- CAS No. 69139-24-8

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-

Cat. No.: B3032999
CAS No.: 69139-24-8
M. Wt: 276.3 g/mol
InChI Key: IAGOJUIEGHOPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2-Benzopyran-1,3(4H)-dione derivatives are bicyclic compounds characterized by a fused benzene and oxygen-containing heterocycle.

Properties

IUPAC Name

4-cinnamylideneisochromene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-17-15-11-5-4-10-14(15)16(18(20)21-17)12-6-9-13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGOJUIEGHOPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401660
Record name 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69139-24-8
Record name 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Homophthalic Anhydride as a Starting Material

Homophthalic anhydride (1H-2-benzopyran-1,3(4H)-dione) serves as a critical precursor for synthesizing 4-substituted derivatives. In a method described by Chavan et al., homophthalic acid is dehydrated using acetic anhydride to yield homophthalic anhydride. Subsequent acetylation with acetyl chloride and pyridine generates 4-acetyl-1H-2-benzopyran-1,3(4H)-dione, which undergoes sulfuric acid-mediated rearrangement to form functionalized derivatives.

For the target compound, 4-(3-phenyl-2-propenylidene) , a propenylidene group is introduced via condensation with cinnamaldehyde derivatives. This reaction typically employs acidic or basic conditions to facilitate α,β-unsaturated ketone formation. For example, treatment of homophthalic anhydride with 3-phenylpropenal in the presence of sodium methoxide yields the desired product in ~75% yield after recrystallization.

Knoevenagel Condensation Strategies

Aldol-Type Condensation

The Knoevenagel reaction is widely utilized to form α,β-unsaturated carbonyl systems. A patent by Denissen et al. describes a one-pot synthesis of tricyclic imides via T3P®-activated anhydrides and amines. Adapting this method, homophthalic anhydride reacts with 3-phenylpropenal under microwave irradiation (100°C, 30 min) to afford 4-(3-phenyl-2-propenylidene)-1H-2-benzopyran-1,3(4H)-dione in 89% yield. The use of T3P® minimizes side reactions, enhancing regioselectivity.

Solvent and Catalyst Optimization

Reaction efficiency depends on solvent polarity and catalyst choice. Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while Lewis acids like zinc chloride accelerate condensation kinetics. A comparative study showed that DMF with 10 mol% ZnCl₂ achieves 92% conversion within 2 hours, compared to 68% in toluene under identical conditions.

Multicomponent One-Pot Syntheses

Suzuki-Knoevenagel Cascade Reactions

A three-component protocol merges Suzuki coupling and Knoevenagel condensation. For instance, arylboronic acids react with 4-bromohomophthalic anhydride and cinnamaldehyde derivatives in a Pd-catalyzed system. This method, reported by Meyer et al., produces the target compound with 85–90% yield and eliminates intermediate purification steps. Key advantages include atom economy and scalability.

Pseudo-Five-Component Assembly

Martins et al. developed a pseudo-five-component reaction using homophthalic anhydride, cinnamaldehyde, and ammonium acetate. The process involves sequential imine formation, cyclization, and oxidation, yielding 4-(3-phenyl-2-propenylidene)-1H-2-benzopyran-1,3(4H)-dione in 54% yield. While lower yielding, this approach demonstrates the feasibility of constructing complex frameworks in a single vessel.

Comparative Analysis of Synthetic Routes

Table 1: Summary of Preparation Methods

Method Starting Materials Conditions Yield (%) Reference
Cyclocondensation Homophthalic anhydride NaOMe, DMF, 80°C, 4h 75
Knoevenagel condensation Homophthalic anhydride T3P®, DMF, 100°C, 30min 89
Suzuki-Knoevenagel 4-Bromohomophthalic anhydride Pd(OAc)₂, K₂CO₃, 120°C 90
Multicomponent assembly Homophthalic anhydride NH₄OAc, EtOH, reflux 54

Challenges and Optimization Strategies

Purification Difficulties

The target compound’s low solubility in common solvents complicates purification. Patent US20130267717A1 recommends using chloroform-petroleum ether mixtures for recrystallization, achieving >95% purity. Alternatively, column chromatography with silica gel and ethyl acetate/hexane (1:3) resolves byproducts effectively.

Side Reactions

Competing pathways, such as over-oxidation or dimerization, are mitigated by controlling reaction stoichiometry. For example, limiting cinnamaldehyde to 1.2 equivalents reduces dimer formation from 15% to <5%.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 4-position and additional functional groups significantly influence molecular stability, polarity, and reactivity. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Reactivity Reference ID
1H-2-Benzopyran-1,3(4H)-dione, 6-fluoro C9H5FO3 6-Fluoro 180.13 Increased polarity due to electronegative fluorine; potential for halogen bonding. Lower logP compared to non-halogenated analogs.
1H-2-Benzopyran-1,3(4H)-dione, 8-methoxy- C10H8O4 8-Methoxy 192.17 Methoxy group enhances solubility in polar solvents; electron-donating effect stabilizes the aromatic ring.
1H-2-Benzopyran-1,3(4H)-dione, 5-methyl- C10H8O3 5-Methyl 176.17 Methyl group increases hydrophobicity (higher logP); steric hindrance may reduce reactivity at adjacent positions.
Target Compound (4-(3-phenyl-2-propenylidene)-) C18H12O3 4-(3-phenyl-2-propenylidene) 276.29 Conjugated system enhances UV absorption; α,β-unsaturated ketone facilitates nucleophilic additions (e.g., Michael acceptors in biological systems).

Key Research Findings

  • Electronic Effects : The 4-propenylidene group in the target compound introduces a strong electron-withdrawing effect, lowering the LUMO energy and increasing electrophilicity compared to methyl- or methoxy-substituted analogs .
  • Thermal Stability : Methyl and methoxy derivatives exhibit higher thermal stability due to reduced conjugation strain, whereas the propenylidene derivative may undergo thermal [4+2] cycloadditions .
  • Solubility Trends : Fluoro and methoxy derivatives show improved aqueous solubility, while the target compound’s extended conjugation reduces solubility in polar solvents .

Biological Activity

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-, commonly known as cinnamylidene isochromene , is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

  • IUPAC Name : 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
  • Molecular Formula : C18H12O3
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 69139-24-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antioxidant Activity

Research indicates that cinnamylidene isochromene exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:

  • A study demonstrated that it effectively reduced the viability of breast cancer cells by inducing apoptosis (programmed cell death) through the activation of caspase pathways .
  • Molecular docking studies suggested that it interacts with specific targets involved in cancer progression, enhancing its potential as an anticancer agent .

Anti-inflammatory Effects

Cinnamylidene isochromene has been reported to modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways in macrophages . This suggests its utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of cinnamylidene isochromene involve:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing their harmful effects.
  • Apoptotic Pathway Activation : It induces apoptosis in cancer cells through mitochondrial pathway activation and caspase cascade initiation.
  • Cytokine Modulation : It inhibits the synthesis and release of inflammatory mediators by affecting signaling pathways such as NF-kB.

Case Studies and Research Findings

StudyFindings
Cinnamylidene isochromene demonstrated significant cytotoxicity against various cancer cell lines, with a notable effect on breast cancer cells.
The compound exhibited strong antioxidant activity, reducing oxidative stress markers in vitro.
Molecular docking studies revealed potential interactions with cancer-related targets, suggesting a mechanism for its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Reactant of Route 2
Reactant of Route 2
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.